molecular formula C11H22O2 B1426554 Ethyl 6,6-dimethylheptanoate CAS No. 1803600-08-9

Ethyl 6,6-dimethylheptanoate

Cat. No. B1426554
M. Wt: 186.29 g/mol
InChI Key: XOVZVXMDQBUNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,6-dimethylheptanoate is a chemical compound with the molecular formula C11H22O2 . It has a molecular weight of 186.29 . This compound is in liquid form and is used for research purposes .


Molecular Structure Analysis

The InChI code for Ethyl 6,6-dimethylheptanoate is 1S/C11H22O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h5-9H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 6,6-dimethylheptanoate is a liquid . The specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Biomarkers for Alcohol Consumption

One significant application of fatty acid ethyl esters (FAEEs), a group to which ethyl 6,6-dimethylheptanoate is closely related, is in the field of forensic science and toxicology as biomarkers for alcohol consumption. Studies have demonstrated that FAEEs, including ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate, are deposited in hair mainly from sebum and can serve as long-term markers of alcohol abuse. These compounds are incorporated into hair and can distinguish between alcoholics, social drinkers, and teetotalers based on their concentrations in hair samples, showcasing their potential in monitoring alcohol intake over extended periods (Auwärter et al., 2001).

Agricultural Enhancements

Another application area is in agriculture, where combinations of chemicals including ethephon and related compounds have been explored for improving crop yields and enhancing plant characteristics. For instance, the dual application of ethephon (2-chloroethyl phosphonic acid, ETH) and 2-diethylaminoethyl-3,4-dichlorophenylether (DCPTA) on maize has shown to increase yield and stalk strength. This suggests that related ethyl esters, by virtue of their structural or functional similarity, may hold potential in agronomic practices for improving plant resilience and productivity (Li et al., 2019).

Materials Science and Catalysis

Ethyl 6,6-dimethylheptanoate could also find applications in materials science, particularly in the synthesis and modification of polymers. For instance, metal alkanoates, including those with ethyl ester groups, have been recognized for their utility as precursors in materials science. These compounds serve as catalysts for ring-opening polymerizations and find applications in the painting industry for their properties as driers. This underscores the versatility of ethyl esters in facilitating chemical transformations and in the production of materials with specific properties (Mishra et al., 2007).

Photophysical Applications for Biomedical Use

In the biomedical field, derivatives of pyrroloquinoline, which share functional similarities with ethyl 6,6-dimethylheptanoate, have been synthesized for use as potential dyes in biological studies. These compounds exhibit strong blue fluorescence and have been modified to enhance their luminescence profiles for applications in cell trafficking and pharmacokinetics/biodistribution studies. Such studies indicate the potential for ethyl esters to be modified for use in diagnostic and therapeutic applications within biomedical sciences (Carta et al., 2015).

Safety And Hazards

The safety information for Ethyl 6,6-dimethylheptanoate indicates that it has some hazards associated with it. The GHS pictograms include GHS07, and the hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

ethyl 6,6-dimethylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVZVXMDQBUNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,6-dimethylheptanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bianchi, P Frediani, L Lardicci… - GAZZETTA …, 1974 - … ITALIANA VIALE LIEGI 48, I-00198 …
Number of citations: 1

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